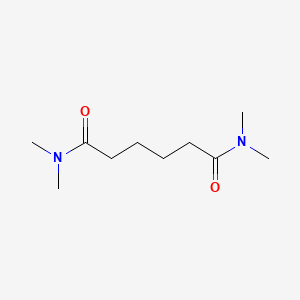

N1,N1,N6,N6-Tetramethyladipamide

Description

The exact mass of the compound N1,N1,N6,N6-Tetramethyladipamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3127. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N1,N1,N6,N6-Tetramethyladipamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1,N1,N6,N6-Tetramethyladipamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N,N,N',N'-tetramethylhexanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-11(2)9(13)7-5-6-8-10(14)12(3)4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJRBVISIJKTLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCCCC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189964 | |

| Record name | Hexanediamide, N,N,N',N'-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3644-93-7 | |

| Record name | N1,N1,N6,N6-Tetramethylhexanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3644-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanediamide, N,N,N',N'-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003644937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3644-93-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanediamide, N,N,N',N'-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N1,N1,N6,N6-Tetramethyladipamide

This guide provides a detailed exploration of the synthetic pathways leading to N1,N1,N6,N6-Tetramethyladipamide, a diamide with applications in organic synthesis and as a potential building block in polymer chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering both theoretical insights and practical, field-proven protocols.

Introduction

N1,N1,N6,N6-Tetramethyladipamide is a symmetrical diamide derived from adipic acid and dimethylamine. Its structure, characterized by two tertiary amide groups, imparts specific solubility and reactivity profiles that are of interest in various chemical applications. The synthesis of this compound can be approached through several routes, primarily involving the reaction of a dicarboxylic acid or its derivative with a secondary amine. This guide will focus on the two most prevalent and logical synthetic strategies: the reaction of adipoyl chloride with dimethylamine and the direct amidation of adipic acid with dimethylamine.

PART 1: Synthesis from Adipoyl Chloride and Dimethylamine

This is the more traditional and often higher-yielding approach, leveraging the high reactivity of an acyl chloride.

Mechanistic Insights

The reaction between adipoyl chloride and dimethylamine is a classic example of nucleophilic acyl substitution.[1] The nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the adipoyl chloride. This is a robust and generally fast reaction. The mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of dimethylamine attacks one of the carbonyl carbons of adipoyl chloride. This breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled, and the carbonyl double bond is reformed.

-

Deprotonation: A second equivalent of dimethylamine or another base (like triethylamine or pyridine) removes the proton from the nitrogen atom, which is now positively charged, to yield the neutral amide and the hydrochloride salt of the base.

-

Second Amidation: The process is repeated at the other end of the adipoyl chloride molecule to form the final product, N1,N1,N6,N6-Tetramethyladipamide.

Because hydrogen chloride (HCl) is generated as a byproduct, a base is required to neutralize it and prevent the protonation of the dimethylamine reactant, which would render it non-nucleophilic.[2]

Experimental Protocol

Materials:

-

Adipoyl chloride

-

Dimethylamine (as a solution in a suitable solvent like THF or as a gas)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (or another non-nucleophilic base)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve adipoyl chloride in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

-

In a separate flask, prepare a solution of dimethylamine (2.2 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM.

-

Slowly add the dimethylamine/triethylamine solution to the stirred adipoyl chloride solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0°C.[3]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl (to remove excess amine and triethylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or recrystallization to yield pure N1,N1,N6,N6-Tetramethyladipamide.

Visualization of the Pathway

Caption: Reaction scheme for the catalytic direct amidation of adipic acid to form N1,N1,N6,N6-Tetramethyladipamide.

Data Summary

| Parameter | Synthesis from Adipoyl Chloride | Synthesis from Adipic Acid (Catalytic) |

| Starting Materials | Adipoyl chloride, Dimethylamine | Adipic acid, Dimethylamine |

| Key Reagents | Triethylamine (or other base) | Catalyst (e.g., Boronic acid) |

| Reaction Temperature | 0°C to Room Temperature | Reflux (e.g., Toluene at ~111°C) |

| Reaction Time | Typically 2-6 hours | Can be >24 hours |

| Byproducts | Triethylamine hydrochloride | Water |

| Atom Economy | Lower | Higher |

| Advantages | High reactivity, generally higher yield, faster | "Greener" process, avoids corrosive reagents |

| Disadvantages | Use of corrosive adipoyl chloride, production of salt waste | High temperatures, long reaction times, catalyst cost |

Safety and Handling

-

Adipoyl chloride is corrosive and reacts with water to produce HCl. [4]It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Dimethylamine is a flammable and corrosive gas or liquid. It should also be handled in a well-ventilated fume hood with appropriate PPE.

-

Triethylamine is a flammable and corrosive liquid.

-

High-temperature reactions should be conducted with appropriate shielding and temperature monitoring.

Conclusion

The synthesis of N1,N1,N6,N6-Tetramethyladipamide can be effectively achieved through two primary pathways. The choice of method depends on the desired scale, available equipment, and considerations for waste management and atom economy. The reaction of adipoyl chloride with dimethylamine is a rapid and high-yielding method, while the direct catalytic amidation of adipic acid represents a more environmentally benign approach. For laboratory-scale synthesis where yield and reaction time are critical, the adipoyl chloride method is often preferred. For larger-scale industrial applications where green chemistry principles are paramount, the development of more efficient catalytic systems for direct amidation is a key area of research.

References

-

PTG. Best N1,N1,N6,N6-Tetrakis(2-hydroxyethyl)adipamide factory and suppliers. [Link]

- Google Patents. US3288794A - Method of making amides of dimethylamine and piperazine.

-

Homework.Study.com. Mechanism of initial steps of polymerization reaction between adipoyl chloride and 1,6 hexane diamine ( up to trimer formation). [Link]

-

brainly.com. Show the reaction in which adipic acid is reacted with a diamine to produce nylon-6,6. [Link]

-

Catalytic Amidation. Catalytic Amidation Reactions. [Link]

-

Wikipedia. Adipoyl chloride. [Link]

-

Dalton Transactions (RSC Publishing). Formation of N,N,N′,N′-tetramethylethylenediamine via coupling of the two charge reversed C–N bonds of Me3NO in the presence of an Eu(ii) bis(trimethylsilyl)amide complex. [Link]

-

MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

-

SpringerLink. Determination of adipic acid in the course of its polycondensation with butane-1,4-diamine. [Link]

-

OKCHEM. Understanding Adipic Acid and Its Role in Hexamethylenediamine Production. [Link]

-

OSTI.gov. N′−Tetramethylmalonamide Complexes Across the Lanthanide Series. [Link]

- Google Patents.

-

PubChem. N,N,N',N'-tetrakis(2-hydroxypropyl)adipamide. [Link]

-

PubChem. N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide. [Link]

-

ResearchGate. How can I simply react hexamethlynediamine and adipic acid to get nylon 66 polymer?. [Link]

-

Semantic Scholar. Catalytic amide formation from non-activated carboxylic acids and amines. [Link]

-

ResearchGate. Can it be heated when acyl chloride is used to synthesize amide bonds?. [Link]

-

brainly.com. What is the chemical equation for the reaction between hexamethylenediamine and adipoyl chloride?. [Link]

-

Chegg.com. Show the reaction in which adipic acid is reacted with a diamine to produce nylon-6,6. [Link]

-

PubChem. N1,N1,N2,N2,N3,N3,N4,N4,N5,N5,N6,N6-Dodecamethyl-1,2,3,4,5,6-benzenehexamine. [Link]

-

Amerigo Scientific. N1,N1,N6,N6-Tetramethyladipamide. [Link]

- Google Patents. US4569967A - Synthesis of N-substituted peptide amides.

-

PubMed. Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. [Link]

-

PMC - NIH. Synthesis of N6 ,N6-Dialkyl Adenine Nucleosides With In Situ Formed Hexaalkylphosphorus Triamides. [Link]

-

PMC - NIH. Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. [Link]

-

ResearchGate. Synthesis of N-[N1-(2,4,6-Trimethylphenylsulfonyl)-carbamimidoyl]-L-proline | Request PDF. [Link]

Sources

Physical and chemical characteristics of N1,N1,N6,N6-Tetramethyladipamide

An In-Depth Technical Guide to the Physical and Chemical Characteristics of N1,N1,N6,N6-Tetramethyladipamide

This guide provides a comprehensive technical overview of N1,N1,N6,N6-Tetramethyladipamide, tailored for researchers, scientists, and professionals in drug development and materials science. It delves into the core physicochemical properties, synthesis methodologies, spectral signatures, and chemical reactivity of this diamide, grounding the discussion in established chemical principles and field-proven insights.

Introduction and Scope

N1,N1,N6,N6-Tetramethyladipamide is a disubstituted diamide derived from adipic acid and dimethylamine. As a tertiary amide, its chemical behavior is characterized by a balance of steric hindrance and the electronic effects of the amide functional groups.[1] The amide bond is one of the most stable functional groups in organic chemistry, a stability conferred by the resonance delocalization of the nitrogen lone pair with the carbonyl group.[2][3] This resonance reduces the electrophilicity of the carbonyl carbon, making amides less reactive than other carboxylic acid derivatives like esters or acid chlorides.[3]

This document serves as a foundational resource, consolidating critical data and experimental knowledge essential for the effective application and study of this molecule.

Core Compound Identifiers:

Physicochemical Properties

The physical characteristics of N1,N1,N6,N6-Tetramethyladipamide are summarized below. These properties are critical for predicting its behavior in various solvent systems, designing purification protocols, and understanding its material state under different conditions.

| Property | Value | Source(s) |

| Molecular Weight | 200.28 g/mol | [4] |

| Purity | ≥95% (typical commercial grade) | [4] |

| Appearance | Data not consistently available | |

| Melting Point | Data not consistently available | |

| Boiling Point | Data not consistently available | |

| Solubility | Data not consistently available | |

| Density | Data not consistently available |

Note: Specific experimental values for properties like melting point, boiling point, and solubility are not widely published in readily accessible literature. These would typically be determined empirically and reported in a Certificate of Analysis for a specific batch.

Synthesis of N1,N1,N6,N6-Tetramethyladipamide

The synthesis of diamides from dicarboxylic acids and amines is a fundamental transformation in organic chemistry.[7] Several strategies exist, ranging from direct condensation to activation of the carboxylic acid.

Synthetic Rationale and Strategy

The most common and reliable laboratory-scale synthesis of N1,N1,N6,N6-Tetramethyladipamide involves the reaction of an activated derivative of adipic acid, typically adipoyl chloride, with dimethylamine. This nucleophilic acyl substitution reaction is highly efficient and generally proceeds to completion under mild conditions.

An alternative, "greener" approach is the direct amidation of adipic acid with dimethylamine.[8] This method avoids the use of halogenating agents like thionyl chloride but often requires higher temperatures and/or specialized catalysts (e.g., Lewis acids like Nb₂O₅ or boron-based reagents) to drive the reaction by removing the water byproduct.[7][8][9]

Experimental Protocol: Synthesis from Adipoyl Chloride

This protocol describes a robust method for synthesizing N1,N1,N6,N6-Tetramethyladipamide. The core of this procedure is the Schotten-Baumann reaction, where an acid chloride is treated with an amine in the presence of a base to neutralize the HCl byproduct.

Step-by-Step Methodology:

-

Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with a solution of dimethylamine (2.2 equivalents) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The solution is cooled to 0 °C in an ice bath.

-

Addition of Adipoyl Chloride: Adipoyl chloride (1.0 equivalent) is dissolved in the same solvent and added dropwise to the stirred dimethylamine solution via the dropping funnel over 30-45 minutes. The temperature should be maintained at 0-5 °C throughout the addition.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours to ensure the reaction goes to completion.

-

Work-up and Isolation:

-

The reaction mixture is quenched by the slow addition of water.

-

The organic layer is separated, and the aqueous layer is extracted twice with the solvent (e.g., DCM).

-

The combined organic layers are washed sequentially with dilute HCl (to remove excess dimethylamine), saturated sodium bicarbonate solution (to remove any remaining HCl), and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude product can be purified by vacuum distillation or recrystallization, if solid, to yield pure N1,N1,N6,N6-Tetramethyladipamide.

Causality and Self-Validation:

-

Excess Amine: Using a slight excess of dimethylamine serves two purposes: it acts as the nucleophile and as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Low Temperature: The initial reaction is conducted at 0 °C to control the exothermicity of the reaction between the highly reactive acid chloride and the amine.

-

Aqueous Work-up: The sequential washing steps are critical for removing unreacted starting materials and byproducts, ensuring the purity of the final product. The acid wash removes basic impurities (dimethylamine), while the base wash removes acidic impurities.

Synthesis Workflow Diagram

Caption: Synthesis of N1,N1,N6,N6-Tetramethyladipamide from Adipoyl Chloride.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple.

-

A singlet corresponding to the 12 protons of the four equivalent N-methyl groups (N-CH₃).

-

Two multiplets corresponding to the 8 protons of the central aliphatic chain (-CH₂-CH₂-CH₂-CH₂-). The protons closer to the carbonyl group will be slightly downfield compared to those in the center of the chain.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A signal for the carbonyl carbon (C=O), which will be the most downfield signal.

-

Signals for the N-methyl carbons (N-CH₃).

-

Signals for the two distinct methylene carbons (-CH₂-) in the adipic acid backbone.

-

-

IR (Infrared) Spectroscopy:

-

The most prominent peak will be the strong C=O stretching vibration of the tertiary amide, typically found in the range of 1630-1680 cm⁻¹. The absence of N-H stretching bands (around 3100-3500 cm⁻¹) confirms the tertiary nature of the amide.

-

C-H stretching vibrations from the methyl and methylene groups will be observed around 2850-3000 cm⁻¹.

-

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the molecular weight (200.28) should be observable. Fragmentation patterns would likely involve cleavage alpha to the carbonyl group and the nitrogen atom.

Chemical Reactivity and Stability

The reactivity of N1,N1,N6,N6-Tetramethyladipamide is dominated by the chemistry of the tertiary amide functional group.

-

Stability: Amide bonds are exceptionally stable due to resonance, making them resistant to cleavage.[3] N1,N1,N6,N6-Tetramethyladipamide is generally stable under neutral conditions.

-

Hydrolysis: Like all amides, it can be hydrolyzed back to adipic acid and dimethylamine. However, this reaction requires harsh conditions, such as prolonged heating in the presence of strong acid or base.[10]

-

Acid-catalyzed hydrolysis: Involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.[10]

-

Base-catalyzed hydrolysis: Involves direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. This process is generally slower for tertiary amides due to steric hindrance.[1]

-

-

Reduction: The amide groups can be reduced to the corresponding tertiary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[10] This reaction would convert N1,N1,N6,N6-Tetramethyladipamide into N1,N1,N6,N6-tetramethylhexane-1,6-diamine. This transformation is a valuable synthetic route for producing complex diamines.

Applications and Research Interest

While specific, large-scale industrial applications of N1,N1,N6,N6-Tetramethyladipamide are not extensively documented in public literature, its structure suggests several potential uses for research and development:

-

Monomer for Polyamides: It can serve as a monomer in polycondensation reactions to create specialty polyamides with unique properties conferred by the N-methylation, such as increased solubility in organic solvents and altered thermal properties compared to unsubstituted nylons.

-

Specialty Solvent: The polar, aprotic nature of the diamide functionality could make it a useful high-boiling point solvent for certain chemical reactions.

-

Organic Synthesis Intermediate: As demonstrated by its reduction to a diamine, it can be a stable intermediate in multi-step synthetic pathways.

-

Ligand in Coordination Chemistry: The carbonyl oxygen atoms can act as Lewis basic sites, allowing the molecule to function as a bidentate ligand for various metal ions.

Safety and Handling

A specific Safety Data Sheet (SDS) for N1,N1,N6,N6-Tetramethyladipamide should be consulted before handling. General precautions for handling chemical amides should be followed:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors or dust.[11] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

References

- BenchChem. (2025). A Comparative Guide to the Reactivity of Secondary vs. Tertiary Amides.

- Alam, M. A., et al. (2021). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. National Center for Biotechnology Information (PMC - NIH).

- CymitQuimica. N1,N1,N6,N6-Tetrakis(2-hydroxyethyl)adipamide.

- Khan Academy. Challenges and Breakthroughs in Selective Amide Activation. National Center for Biotechnology Information (PMC - NIH).

- Chemistry Steps. Amides - Structure and Reactivity.

- PTG. Best N1,N1,N6,N6-Tetrakis(2-hydroxyethyl)adipamide factory and suppliers.

- ResearchGate. (2021). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents.

- MSU Chemistry. Amine Reactivity.

- Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides.

- ResearchGate. (2023). Is there an easier/better way of synthesizing the diamide, diamine compound in the image than the route which I have proposed?.

- Ambeed. 3644-93-7 | N1,N1,N6,N6-Tetramethyladipamide.

- ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.

- Rasayan Journal of Chemistry. (2024). STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS.

- Fisher Scientific. (2010). SAFETY DATA SHEET - N,N,N',N'-Tetramethylethylenediamine.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- Amerigo Scientific. N1,N1,N6,N6-Tetramethyladipamide.

- BLD Pharm. 3644-93-7|N1,N1,N6,N6-Tetramethyladipamide.

- TCI Chemicals. SAFETY DATA SHEET.

- Parchem. N1,N1,N6,N6-Tetramethyladipamide (Cas 91100-24-2).

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0004044).

- PubChem. N1,N1,N2,N2,N3,N3,N4,N4,N5,N5,N6,N6-Dodecamethyl-1,2,3,4,5,6-benzenehexamine.

- Carl ROTH. Safety Data Sheet: N,N,N',N'-tetramethylethylenediamine.

- CymitQuimica. N1,N1,N6,N6-Tetramethyladipamide.

- PubChem. N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide.

- PubChem. N1,N6-bis(2,3-dihydroxybenzyl)-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide.

- National Center for Biotechnology Information (PMC - NIH). Synthesis of N6,N6-Dialkyl Adenine Nucleosides With In Situ Formed Hexaalkylphosphorus Triamides.

- National Center for Biotechnology Information (PMC - NIH). Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate.

- BLD Pharm. N1,N6-Didodecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium iodide.

- SpectraBase. N1,N1,N8,N8-Tetramethyl-1,8-naphthalenediamine - Optional[FTIR] - Spectrum.

- ResearchGate. (2025). Synthesis of N-[N1-(2,4,6-Trimethylphenylsulfonyl)-carbamimidoyl]-L-proline | Request PDF.

- BLDpharm. 111-18-2|N1,N1,N6,N6-Tetramethylhexane-1,6-diamine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Challenges and Breakthroughs in Selective Amide Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amides - Structure and Reactivity - Chemistry Steps [chemistrysteps.com]

- 4. N1,N1,N6,N6-Tetramethyladipamide | CymitQuimica [cymitquimica.com]

- 5. 3644-93-7 | N1,N1,N6,N6-Tetramethyladipamide | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 6. 3644-93-7|N1,N1,N6,N6-Tetramethyladipamide|BLD Pharm [bldpharm.com]

- 7. Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to N1,N1,N6,N6-Tetramethyladipamide

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity and Properties

N1,N1,N6,N6-Tetramethyladipamide is a disubstituted amide derived from adipic acid. The definitive identification of this compound is crucial for any experimental work.

Table 1: Chemical Identifiers for N1,N1,N6,N6-Tetramethyladipamide

| Identifier | Value | Source |

| CAS Number | 3644-93-7 | [1][2] |

| Molecular Formula | C10H20N2O2 | [1] |

| Molecular Weight | 200.28 g/mol | [1] |

| Canonical SMILES | CN(C)C(=O)CCCCC(=O)N(C)C | [1] |

| InChI Key | VAJRBVISIJKTLZ-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of N1,N1,N6,N6-Tetramethyladipamide

| Property | Value | Notes |

| Physical State | Solid | [3] |

| Appearance | White to slightly pale yellow crystal/powder | [3] |

| Melting Point | 128°C | [3] |

| Solubility | Expected to be soluble in polar organic solvents. | As a diamide, it possesses polar characteristics. |

| Storage | Sealed in a dry environment at room temperature. | [1] |

Synthesis and Manufacturing

The primary synthesis route for N1,N1,N6,N6-Tetramethyladipamide involves the reaction of an activated form of adipic acid with dimethylamine. This is a classic amidation reaction, fundamental to organic chemistry.

Conceptual Synthesis Pathway

The most direct laboratory-scale synthesis would utilize adipoyl chloride, the diacyl chloride of adipic acid, and react it with an excess of dimethylamine. The excess dimethylamine serves both as the nucleophile and as a scavenger for the hydrochloric acid byproduct.

Caption: Conceptual synthesis of N1,N1,N6,N6-Tetramethyladipamide.

Step-by-Step Laboratory Protocol

This protocol is a generalized procedure and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagent Preparation: A solution of adipoyl chloride in a dry, inert solvent (e.g., dichloromethane) is prepared and loaded into the dropping funnel.

-

Reaction Execution: A solution of excess dimethylamine (at least 4 equivalents) in the same solvent is added to the reaction flask and cooled in an ice bath. The adipoyl chloride solution is then added dropwise with vigorous stirring, maintaining a low temperature.

-

Workup: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours. The reaction mixture is then washed sequentially with dilute aqueous acid (to remove excess dimethylamine), water, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization.

Applications in Research and Development

While specific, high-volume industrial applications are not widely documented, the structure of N1,N1,N6,N6-Tetramethyladipamide lends itself to several niche applications in research and development.

Monomer for Specialty Polyamides

Similar to the foundational monomers of nylon-6,6 (adipic acid and hexamethylenediamine), N1,N1,N6,N6-Tetramethyladipamide can theoretically be used in polycondensation reactions.[4] However, as a diamide, it would likely be used in conjunction with other monomers to impart specific properties to the resulting polymer. The presence of the N-methyl groups prevents hydrogen bonding that is characteristic of traditional nylons, which would result in a polymer with significantly different properties, such as lower melting point and increased solubility in organic solvents.

High-Performance Polar Aprotic Solvent

Polar aprotic solvents are characterized by high polarity and the absence of acidic protons.[5][6] They are valuable in a variety of chemical reactions. Given its diamide structure, N1,N1,N6,N6-Tetramethyladipamide possesses a high degree of polarity. Its expected high boiling point and thermal stability could make it a candidate for a high-performance polar aprotic solvent in specialized applications where common solvents like DMF or DMSO are not suitable.

Potential in Drug Formulation and Delivery

The field of drug delivery often utilizes nanomaterials to encapsulate and transport therapeutic agents.[7][8][9] While there is no direct evidence of N1,N1,N6,N6-Tetramethyladipamide being used in current drug delivery systems, its properties as a potential biocompatible polymer building block or a non-toxic solvent could be an area of future investigation. Amide-containing molecules can sometimes enhance the dermal penetration of drugs.[10]

Safety, Handling, and Storage

Due to the limited publicly available safety data specifically for N1,N1,N6,N6-Tetramethyladipamide (CAS 3644-93-7), a cautious approach to handling is imperative. Safety protocols should be based on the known hazards of similar chemical structures, such as other amides and amines.

Table 3: General Safety and Handling Recommendations

| Aspect | Recommendation | Rationale and Best Practices |

| Personal Protective Equipment (PPE) | Safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory. | Protects against skin and eye contact.[2] |

| Ventilation | Work in a well-ventilated area, preferably a chemical fume hood. | Minimizes inhalation of any potential vapors or dust.[2] |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. | Prevents accidental exposure and contamination.[2] |

| Storage | Store in a tightly sealed container in a cool, dry place. | Protects from moisture and atmospheric contaminants.[1] |

| In case of Exposure | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Ingestion: Do not induce vomiting. Seek immediate medical attention. Inhalation: Move to fresh air. | Standard first aid procedures for chemical exposure.[2] |

| Disposal | Dispose of in accordance with local, state, and federal regulations. | Ensures environmentally responsible disposal of chemical waste. |

Analytical Characterization

For quality control and research purposes, a suite of analytical techniques can be employed to verify the identity and purity of N1,N1,N6,N6-Tetramethyladipamide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would provide definitive structural confirmation.

-

Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) absorption band characteristic of an amide would be a key diagnostic feature.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

Chemical suppliers often provide access to analytical data such as NMR, HPLC, and LC-MS for their products.[1][11]

Conclusion and Future Outlook

N1,N1,N6,N6-Tetramethyladipamide is a chemical compound with well-defined core properties. Its primary potential lies in its use as a specialty monomer to create polyamides with unique characteristics or as a high-performance polar aprotic solvent. Further research is needed to fully explore its applications, particularly in the realm of drug development and materials science. As with any chemical, a thorough understanding of its properties and adherence to strict safety protocols are essential for its responsible use in research and development.

References

- Fisher Scientific.

-

PubMed. Deciphering the N1-substituent effects on biodegradation of sulfonamides: Novel insights revealed from molecular biology and computational chemistry approaches. (2024-04-15). [Link]

-

Amerigo Scientific. N1,N1,N6,N6-Tetramethyladipamide. [Link]

-

PubMed. The use of N,N-diethyl-m-toluamide to enhance dermal and transdermal delivery of drugs. [Link]

-

PubChem. N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide. [Link]

-

Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012-04-27). [Link]

-

Taylor & Francis. Polar aprotic solvents – Knowledge and References. [Link]

-

ResearchGate. Synthesis and characterization of low-temperature polyamide 6 (PA6) copolyamides used as hot melt adhesives and derived from the comonomer of novel aliphatic diamine bis(2-aminoethyl) adipamide and adipic acid. (2022-08-06). [Link]

- Google Patents. WO2015086820A1 - Method for producing polyamides based on adipic acid.

-

ResearchGate. Monomers and selected oligomers of polyamide 6 and polyamide 6,6.... [Link]

-

PMC. Nanomaterials in Drug Delivery: Strengths and Opportunities in Medicine. (2024-05-31). [Link]

-

YouTube. How Does Nanomedicine Improve Drug Delivery?. (2025-08-29). [Link]

-

YouTube. Nanoparticles: Powerful Tools for Targeted Drug Delivery. (2020-02-09). [Link]

Sources

- 1. 3644-93-7|N1,N1,N6,N6-Tetramethyladipamide|BLD Pharm [bldpharm.com]

- 2. fishersci.com [fishersci.com]

- 3. Advances in nanomaterial-based targeted drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Nanomaterials in Drug Delivery: Strengths and Opportunities in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. The use of N,N-diethyl-m-toluamide to enhance dermal and transdermal delivery of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3644-93-7 | N1,N1,N6,N6-Tetramethyladipamide | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

An In-depth Technical Guide to the Solubility Profile of N1,N1,N6,N6-Tetramethyladipamide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility characteristics of N1,N1,N6,N6-Tetramethyladipamide. Given the current scarcity of publicly available, quantitative solubility data for this specific compound, this document emphasizes a robust experimental approach. By following the detailed protocols outlined herein, researchers can generate reliable and reproducible solubility profiles, a critical parameter in process chemistry, formulation development, and analytical method design.

Introduction: The Significance of Solubility in a Scientific Context

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental physicochemical parameter. For a compound like N1,N1,N6,N6-Tetramethyladipamide, understanding its solubility is paramount for a variety of applications. In synthetic organic chemistry, it dictates the choice of reaction media and purification strategies. In formulation science, particularly within the pharmaceutical and agrochemical industries, solubility directly impacts bioavailability and the design of effective delivery systems. Furthermore, a well-defined solubility profile is essential for the development of robust analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

This guide will provide the necessary theoretical background and practical, step-by-step protocols to empower researchers to independently and accurately determine the solubility of N1,N1,N6,N6-Tetramethyladipamide in a range of relevant solvents.

Physicochemical Properties of N1,N1,N6,N6-Tetramethyladipamide

| Property | Value | Reference |

| CAS Number | 3644-93-7 | [1][2] |

| Molecular Formula | C10H20N2O2 | |

| Molecular Weight | 200.28 g/mol | [3] |

Note: Further experimental determination of properties such as melting point, boiling point, and pKa is recommended for a complete physicochemical profile.

Experimental Determination of Solubility: A Methodological Approach

The cornerstone of this guide is a detailed protocol for determining the equilibrium solubility of N1,N1,N6,N6-Tetramethyladipamide. The shake-flask method, a widely accepted and reliable technique, is presented here. This method involves agitating an excess of the solid compound in a chosen solvent until equilibrium is reached, followed by the quantification of the dissolved solute in the supernatant.

The Shake-Flask Method: A Self-Validating Protocol

The inherent trustworthiness of this protocol lies in its approach to ensuring equilibrium has been reached, a critical factor for accurate solubility determination. This is achieved by analyzing samples at multiple time points until the concentration of the solute plateaus.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Step-by-Step Experimental Protocol

Materials:

-

N1,N1,N6,N6-Tetramethyladipamide (high purity)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, hexane, dimethyl sulfoxide)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Syringes and 0.45 µm syringe filters (ensure filter compatibility with the solvent)

-

Validated analytical instrument (e.g., HPLC with a suitable detector)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of N1,N1,N6,N6-Tetramethyladipamide to a series of scintillation vials. The excess solid should be clearly visible.

-

Accurately pipette a known volume of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed to ensure thorough mixing.

-

-

Sampling:

-

At predetermined time intervals (e.g., 24, 48, and 72 hours), cease agitation and allow the solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of N1,N1,N6,N6-Tetramethyladipamide in the diluted samples using a pre-validated analytical method (e.g., HPLC-UV).

-

-

Data Interpretation:

-

Plot the measured concentration against time for each solvent.

-

The point at which the concentration no longer increases with time represents the equilibrium solubility. The final, stable concentration is reported as the solubility in that solvent at the specified temperature.

-

Causality Behind Experimental Choices:

-

Use of Excess Solid: This ensures that the solution becomes saturated and that the equilibrium established is between the dissolved solute and the undissolved solid phase.

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.

-

Filtration: This step is critical to separate the dissolved solute from any suspended solid particles, which would otherwise lead to an overestimation of the solubility.

-

Multiple Time Points: Sampling at multiple intervals provides evidence that the system has reached equilibrium, thereby validating the measured solubility value.

Influence of Physicochemical Parameters on Solubility

The solubility of N1,N1,N6,N6-Tetramethyladipamide will be influenced by several factors, primarily the properties of the solvent and the temperature of the system.

Solvent Properties

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The polarity of both the solute and the solvent is a key determinant. Based on the structure of N1,N1,N6,N6-Tetramethyladipamide, which contains both nonpolar alkyl chains and polar amide groups, it is expected to exhibit some solubility in a range of solvents.

Logical Relationship of Solvent Polarity and Expected Solubility

Caption: Predicted influence of solvent polarity on the solubility of N1,N1,N6,N6-Tetramethyladipamide.

Temperature Effects

For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic. It is recommended to determine the solubility of N1,N1,N6,N6-Tetramethyladipamide at different temperatures (e.g., 5 °C, 25 °C, and 40 °C) to construct a solubility curve. This information is particularly valuable for applications involving temperature fluctuations, such as crystallization processes.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise table to facilitate comparison across different solvents and conditions.

Table 1: Experimentally Determined Solubility of N1,N1,N6,N6-Tetramethyladipamide at 25°C

| Solvent | Polarity Index | Solubility (g/L) | Method |

| Water | 10.2 | To be determined | Shake-Flask |

| Methanol | 5.1 | To be determined | Shake-Flask |

| Ethanol | 4.3 | To be determined | Shake-Flask |

| Acetone | 5.1 | To be determined | Shake-Flask |

| Ethyl Acetate | 4.4 | To be determined | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 7.2 | To be determined | Shake-Flask |

| Hexane | 0.1 | To be determined | Shake-Flask |

Conclusion

This technical guide provides a robust framework for the systematic determination of the solubility of N1,N1,N6,N6-Tetramethyladipamide. By adhering to the detailed experimental protocols and considering the underlying scientific principles, researchers in various fields can generate the high-quality, reliable data necessary for their specific applications. The self-validating nature of the proposed methodology ensures the scientific integrity of the results, providing a solid foundation for further research and development involving this compound.

References

Sources

An In-depth Technical Guide to the Thermal Stability of N1,N1,N6,N6-Tetramethyladipamide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N1,N6,N6-Tetramethyladipamide (TMADM) is a versatile organic compound utilized in various chemical syntheses and pharmaceutical processes. Its utility is intrinsically linked to its thermal properties, as processing, purification, and storage often involve elevated temperatures. Understanding the thermal stability of TMADM is not merely a matter of academic interest but a critical component of process safety, product purity, and regulatory compliance. Uncontrolled thermal decomposition can lead to runaway reactions, pressure buildup in vessels, and the generation of hazardous byproducts.[1][2][3] This guide provides a comprehensive technical overview of the principles and methodologies for assessing the thermal stability of TMADM. It synthesizes theoretical knowledge with practical, field-proven experimental protocols, offering a self-validating framework for its characterization. We will delve into the core analytical techniques—Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC)—explaining the causality behind experimental choices and providing actionable insights for researchers and process chemists.

Introduction to N1,N1,N6,N6-Tetramethyladipamide (TMADM)

N1,N1,N6,N6-Tetramethyladipamide, a disubstituted aliphatic amide, serves as a high-boiling point solvent and a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[4] Its molecular structure, featuring two tertiary amide groups, imparts specific chemical and physical properties that are advantageous in synthesis but also present unique stability challenges.

| Property | Value | Source |

| CAS Number | 3644-93-7 | [5] |

| Molecular Formula | C10H20N2O2 | - |

| Molecular Weight | 200.28 g/mol | - |

| Appearance | White to off-white solid | [6] |

| Melting Point | 97 - 99 °C | [6] |

| Boiling Point | 283 - 285 °C | [6] |

The amide bond is known for its relative stability, a feature essential to the structure of proteins.[7][8] However, under thermal stress, this bond can undergo hydrolysis or pyrolysis, leading to molecular decomposition.[7][9] For a molecule like TMADM, the presence of two such bonds, along with adjacent methyl groups, influences its decomposition pathway and the onset temperature of thermal events.

The Critical Importance of Thermal Stability: The imperative to characterize the thermal stability of TMADM stems from several key areas:

-

Process Safety: Many chemical syntheses are exothermic. Understanding the temperature at which TMADM begins to self-heat or decompose is crucial to prevent thermal runaway reactions, which are characterized by rapid increases in temperature and pressure.[2][3]

-

Product Quality & Purity: Decomposition can introduce impurities into the final product, affecting its efficacy, safety, and compliance with regulatory standards.

-

Storage and Handling: Defining safe storage temperatures and conditions prevents slow, long-term degradation, ensuring the material's integrity over its shelf life.[10][11]

-

Regulatory Compliance: Agencies like the European Union and OSHA mandate thorough risk assessments for chemical processes, which include the evaluation of thermal hazards.[1]

Experimental Assessment of Thermal Stability

A multi-faceted approach employing several analytical techniques is required for a robust assessment of thermal stability. Each technique provides a different piece of the puzzle, from mass loss to heat flow, under varying conditions.

Thermogravimetric Analysis (TGA)

Principle and Application: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[12] It is the primary tool for determining the temperature at which a material begins to decompose by identifying mass loss.[13] For TMADM, TGA can reveal the onset temperature of decomposition and the presence of any volatile components or multi-stage degradation processes.[14]

Detailed Experimental Protocol (TGA):

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. Temperature calibration is often performed using materials with known Curie points.

-

Sample Preparation: Place 5-10 mg of a representative TMADM sample into a clean, tared TGA pan (platinum or alumina is recommended for high-temperature stability).[13] Ensure the sample forms a thin, even layer to promote uniform heat transfer.

-

Experimental Conditions:

-

Purge Gas: Use an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[13]

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to a final temperature well above the expected decomposition (e.g., 600 °C) at a controlled heating rate.

-

-

Heating Rate: A rate of 10 °C/min is a common starting point. Slower rates (e.g., 5 °C/min) can improve resolution of distinct thermal events, while faster rates (e.g., 20 °C/min) can mimic rapid heating scenarios but may shift onset temperatures higher.[14]

-

-

Data Analysis: Plot the sample mass (%) versus temperature. The onset temperature of decomposition (T_onset) is typically determined by the intersection of the baseline tangent with the tangent of the steepest mass loss curve. The first derivative of the mass loss curve (DTG) can be plotted to clearly identify the temperature of the maximum rate of decomposition (T_peak).[12][15]

Differential Scanning Calorimetry (DSC)

Principle and Application: Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and an inert reference as a function of temperature.[16] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy (ΔH) associated with these transitions.[17] For TMADM, DSC is critical for identifying the onset of exothermic (heat-releasing) decomposition, which is a key indicator of thermal runaway potential.[18]

Detailed Experimental Protocol (DSC):

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards like indium.[16]

-

Sample Preparation: Accurately weigh 2-5 mg of TMADM into a DSC pan. For screening thermal hazards, it is crucial to use a high-pressure pan or a hermetically sealed pan to contain any pressure generated by decomposition gases. This prevents mass loss and ensures the measured heat flow accurately reflects the decomposition energy.

-

Experimental Conditions:

-

Purge Gas: Use an inert nitrogen atmosphere (20-50 mL/min).

-

Temperature Program:

-

Equilibrate at a sub-ambient temperature (e.g., 0 °C) and hold for 2-5 minutes to establish a stable baseline.

-

Ramp the temperature at a controlled rate (typically 10 °C/min) to a final temperature beyond the decomposition region observed in TGA.

-

-

-

Data Analysis: Plot heat flow (W/g) versus temperature.

-

Endotherms: Negative peaks indicate heat absorption (e.g., melting).

-

Exotherms: Positive peaks indicate heat release (e.g., decomposition). The extrapolated onset temperature of the exotherm is a critical parameter for safety assessments.[19] The area under the exotherm peak is integrated to calculate the heat of decomposition (ΔH_d) in J/g.

-

Accelerating Rate Calorimetry (ARC)

Principle and Application: Accelerating Rate Calorimetry (ARC) is the benchmark tool for assessing thermal runaway hazards.[20] It simulates a "worst-case scenario" by maintaining an adiabatic environment, meaning that once the sample begins to self-heat, all the generated heat is used to further increase the sample's temperature.[4] ARC provides critical data on the onset temperature of self-heating, the time to maximum rate (TMR), and the corresponding pressure development, which are essential for designing emergency relief systems.[21][22]

Detailed Experimental Protocol (ARC):

-

Sample Preparation: A larger sample (typically 1-6 g) is loaded into a robust, spherical metal bomb (e.g., stainless steel, titanium) to withstand high pressures.[21]

-

Experimental Method (Heat-Wait-Search Mode):

-

Heat: The sample is heated in small, discrete temperature steps (e.g., 5 °C).

-

Wait: After each step, the system holds the temperature constant to allow the sample and bomb to reach thermal equilibrium.

-

Search: The instrument monitors the sample's temperature for any self-heating. If the rate of temperature rise exceeds a set sensitivity threshold (e.g., 0.02 °C/min), the instrument declares the onset of an exotherm.[21]

-

-

Adiabatic Tracking: Once an exotherm is detected, the instrument switches to adiabatic mode. The surrounding heaters match the sample's temperature, preventing any heat loss to the environment. The calorimeter then records the temperature and pressure increase as the reaction accelerates.[4]

-

Data Analysis: The primary outputs are plots of temperature vs. time, pressure vs. time, and self-heat rate vs. temperature. This data is used to determine key safety parameters like the Temperature of No Return (TNR) and the Adiabatic Decomposition Temperature (ADT24).[20]

Interpreting Thermal Data and Process Safety

The data from TGA, DSC, and ARC are synthesized to build a complete thermal hazard profile for TMADM.

| Parameter | Technique | Significance | Typical Value (Illustrative) |

| T_onset (Decomposition) | TGA | Temperature of initial mass loss. | ~250 - 270 °C |

| T_onset (Exotherm) | DSC | Temperature of initial heat release. | ~240 - 260 °C |

| ΔH_d (Decomposition) | DSC | Energy released during decomposition. High values (>300 J/g) indicate significant hazard potential. | 400 - 600 J/g |

| T_onset (Adiabatic) | ARC | Onset of self-heating under adiabatic conditions; the most conservative and critical onset temperature. | ~220 - 240 °C |

| Time to Maximum Rate (TMR) | ARC | Time available to take corrective action from a specific temperature before the reaction becomes uncontrollable. | Varies with temperature |

| Max Pressure Rise Rate | ARC | Crucial for designing pressure relief systems. | Varies with conditions |

Causality and Interpretation:

-

It is common for the TGA onset to be higher than the DSC onset, which in turn is higher than the ARC onset. This is because ARC is the most sensitive technique and simulates adiabatic conditions where heat cannot escape.[23]

-

A large heat of decomposition (ΔH_d) combined with a low onset temperature indicates a high potential for a thermal runaway incident.

-

The generation of non-condensable gases during decomposition, measured by the ARC's pressure transducer, significantly increases the hazard, as it can lead to rapid over-pressurization of a reactor.[22]

Visualizing Workflows and Mechanisms

Experimental Workflow for Thermal Hazard Assessment

The logical flow for a comprehensive thermal stability assessment follows a tiered approach, from initial screening to detailed hazard characterization.

Caption: Workflow for Thermal Hazard Assessment.

Hypothetical Decomposition Pathway

The thermal decomposition of aliphatic amides can proceed through various mechanisms. For a tertiary amide like TMADM, a plausible non-radical pathway could involve an initial intramolecular cyclization followed by fragmentation, although radical mechanisms are also common at high temperatures.

Caption: Generalized Decomposition Pathway for TMADM.

Recommendations for Safe Handling and Storage

Based on a thorough thermal analysis, the following recommendations are crucial for ensuring the safe use of TMADM:

-

Maximum Safe Operating Temperature: The maximum operating temperature in any process vessel should be set with a significant safety margin below the adiabatic onset temperature determined by ARC. A margin of 50-100 °C is often considered, depending on the scale and cooling capacity of the operation.

-

Avoid Contaminants: The thermal stability of amides can be compromised by the presence of strong acids, bases, or oxidizing agents.[10] Ensure that TMADM is not stored in contact with incompatible materials.

-

Inert Atmosphere: When heating TMADM, especially for prolonged periods or near its decomposition temperature, use an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation, which can have a lower onset temperature.

-

Emergency Relief Systems: For large-scale operations, process vessels must be equipped with properly sized emergency relief systems (e.g., rupture disks, safety valves) based on the pressure and temperature rise rates obtained from ARC data.[22]

-

Storage Conditions: Store TMADM in a cool, dry, well-ventilated area away from sources of heat or ignition.[6][10] Keep containers tightly closed.

Conclusion

The thermal stability of N1,N1,N6,N6-Tetramethyladipamide is a multifaceted property that is fundamental to its safe and effective use in research and industry. A systematic evaluation using a combination of TGA, DSC, and ARC provides the necessary data to understand its decomposition behavior, quantify the associated energy release, and model worst-case scenarios. By integrating the insights from these techniques, researchers and drug development professionals can define safe operating limits, design robust engineering controls, and ensure the quality and integrity of their processes and products, thereby upholding the highest standards of scientific integrity and process safety.

References

- Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC).

- Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter.

- AIChE. (n.d.). Use of Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals.

- Belmont Scientific. (n.d.). Accelerating Rate Calorimeter (ARC) for Chemical Reactivity Testing.

- DTIC. (n.d.). Hazard Analysis of Explosives by Accelerating Rate Calorimetry.

- Sigma-Aldrich. (n.d.). CHEMICAL REACTION HAZARDS & THERMALLY UNSTABLE SUBSTANCES.

- ResearchGate. (n.d.). Thermal decomposition of sodium amide.

- IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions.

- ioKinetic. (n.d.). Systematic Evaluation of Chemical Reaction Hazards.

- Stonehouse Process Safety. (n.d.). Thermal Reaction Hazards – Your Problem?.

- IntechOpen. (2015). Thermal Hazard Analysis and Its Application on Process Safety Assessments.

- CMC Laboratories. (n.d.). Differential Scanning Calorimetry (DSC) ASTM E1269.

- Wikipedia. (n.d.). Amide.

- Journal of the American Chemical Society. (n.d.). The Pyrolysis of Amides.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- ResearchGate. (n.d.). Differential scanning calorimetry (DSC) a characteristics of amide-functional polybenzoxazine precursors.

- Wikipedia. (n.d.). Thermogravimetric analysis.

- Wikipedia. (n.d.). Differential scanning calorimetry.

- Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides.

- University of Florida. (n.d.). Thermogravimetric Analysis (TGA).

- PubMed Central. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.

- BLD Pharm. (n.d.). N1,N1,N6,N6-Tetramethyladipamide.

- Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA).

- MDPI. (2020). Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content.

Sources

- 1. dekraprod-media.e-spirit.cloud [dekraprod-media.e-spirit.cloud]

- 2. icheme.org [icheme.org]

- 3. stonehousesafety.com [stonehousesafety.com]

- 4. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 5. 3644-93-7|N1,N1,N6,N6-Tetramethyladipamide|BLD Pharm [bldpharm.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Amide - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. fishersci.com [fishersci.com]

- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 12. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 13. Thermogravimetric Analysis (TGA) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. mdpi.com [mdpi.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 17. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Thermal Hazard Analysis and Its Application on Process Safety Assessments [ebrary.net]

- 20. Use of Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals | AIChE [aiche.org]

- 21. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 22. belmontscientific.com [belmontscientific.com]

- 23. apps.dtic.mil [apps.dtic.mil]

Discovery and history of N1,N1,N6,N6-Tetramethyladipamide

An In-Depth Technical Guide to N1,N1,N6,N6-Tetramethyladipamide

Abstract

N1,N1,N6,N6-Tetramethyladipamide (TMADA) is a symmetrically substituted diamide derived from adipic acid. Identified by CAS Number 3644-93-7, this compound represents a fundamental structure within the broader class of aliphatic amides.[1][2][3][4] Despite its straightforward structure and commercial availability, TMADA is notably absent from extensive peer-reviewed literature, suggesting its role is likely that of a niche synthetic intermediate or a catalog compound awaiting broader investigation. This guide provides a comprehensive overview based on established chemical principles and available data, covering its structure, historical context, a validated synthesis methodology, physicochemical properties, and a discussion of its potential, albeit undocumented, applications for an audience of researchers and chemical process developers.

Introduction and Molecular Architecture

N1,N1,N6,N6-Tetramethyladipamide, also known by its IUPAC name N,N,N',N'-Tetramethylhexanediamide, is a derivative of the six-carbon dicarboxylic acid, adipic acid. The structure features two dimethylamide groups, one at each end of the hexanedioyl backbone. The tertiary nature of the amide groups—lacking N-H protons—precludes their participation as hydrogen bond donors, a key feature influencing their solvent properties and reactivity.

The molecular structure is defined by a flexible six-carbon aliphatic chain capped by two planar amide functionalities. The free rotation around the C-C bonds in the backbone allows the molecule to adopt numerous conformations.

Caption: Chemical structure of N1,N1,N6,N6-Tetramethyladipamide (TMADA).

Historical Context: A Derivative of Polyamide Chemistry

While there is no specific documented discovery of N1,N1,N6,N6-Tetramethyladipamide in the historical record, its intellectual origins are firmly rooted in the pioneering work on polyamides conducted in the 1930s. The research led by Wallace Carothers at DuPont culminated in the synthesis of Nylon 66 in 1935, a revolutionary thermoplastic polymer.[5] Nylon 66 is produced through the polycondensation of adipic acid and hexamethylenediamine.[5][6]

This groundbreaking work placed adipic acid and its derivatives at the forefront of industrial organic chemistry. It is highly probable that TMADA was first synthesized during this era of intense exploration into the reactions of adipic acid, likely as a small-molecule model compound for studying amide formation or as a candidate for other applications that were ultimately not commercialized or published. Its existence today as a catalog chemical confirms its successful synthesis, but its history remains part of the broader, largely undocumented exploration of adipic acid derivatives.

Synthesis Methodology: A Representative Protocol

The synthesis of TMADA is a classic example of nucleophilic acyl substitution. The most direct and efficient laboratory-scale method involves the reaction of an activated adipic acid derivative, such as adipoyl chloride, with dimethylamine.

Expertise & Causality: Using the diacyl chloride is preferable to using adipic acid directly. The carbonyl carbons in adipoyl chloride are highly electrophilic due to the inductive effect of the two chlorine atoms, making them highly susceptible to nucleophilic attack by the amine. A base (either a tertiary amine like triethylamine or an excess of the dimethylamine reactant) is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The reaction is typically performed in an anhydrous aprotic solvent to prevent hydrolysis of the acyl chloride.

Detailed Step-by-Step Protocol

-

Reactor Preparation: A 500 mL, three-necked round-bottom flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet with a bubbler. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

-

Reagent Charging: The flask is charged with adipoyl chloride (18.3 g, 0.1 mol) and 200 mL of anhydrous dichloromethane under a positive pressure of nitrogen. The solution is cooled to 0°C in an ice-water bath.

-

Nucleophilic Addition: A solution of dimethylamine (2.2 M in THF, 100 mL, 0.22 mol, 2.2 equivalents) is added dropwise via the dropping funnel over a period of 1 hour, maintaining the internal temperature below 5°C. The excess dimethylamine serves as both the nucleophile and the acid scavenger. A white precipitate (dimethylammonium chloride) will form.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours to ensure complete conversion.

-

Workup and Extraction: 100 mL of deionized water is added to the flask to dissolve the ammonium salt. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice more with 50 mL portions of dichloromethane.

-

Purification: The combined organic layers are washed sequentially with 100 mL of 1 M HCl (to remove any remaining amine), 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and 100 mL of brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Final Product Isolation: The resulting crude oil is purified by vacuum distillation to yield N1,N1,N6,N6-Tetramethyladipamide as a clear liquid or low-melting solid.

Caption: Experimental workflow for the synthesis of TMADA.

Physicochemical Properties

Quantitative experimental data for TMADA is scarce in peer-reviewed literature. The information available is primarily from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 3644-93-7 | [1][2][4][7] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2] |

| Molecular Weight | 200.28 g/mol | [1][2] |

| IUPAC Name | N,N,N',N'-Tetramethylhexanediamide | [2] |

| InChI Key | VAJRBVISIJKTLZ-UHFFFAOYSA-N | [1][2] |

| SMILES | CN(C)C(=O)CCCCC(=O)N(C)C | [1][2] |

| Melting/Boiling Point | Not authoritatively documented | N/A |

| Solubility | Not authoritatively documented | N/A |

Potential Applications: An Extrapolation

The lack of published applications for TMADA necessitates a discussion based on the known utility of structurally similar molecules.

-

Aprotic Polar Solvent: Like other N,N-dialkylamides (e.g., DMF, DMAc), TMADA is a polar, aprotic molecule. Its higher molecular weight and boiling point could make it a suitable solvent for reactions requiring elevated temperatures.

-

Ligand in Coordination Chemistry: The two carbonyl oxygen atoms can act as bidentate chelating ligands for metal ions. Research on the related N,N,N',N'-tetramethylmalonamide (TMMA) has shown it forms stable complexes with lanthanide nitrates, suggesting TMADA could have similar applications in metal extraction or catalysis.[8]

-

Monomer for Specialty Polyamides: While the tertiary amide groups prevent traditional polycondensation, TMADA could potentially be used as a chain terminator or a comonomer in specific polymerization processes where its unique properties are desired.

-

Pharmaceutical Intermediate: Although no current drug development pathways appear to utilize TMADA directly, its diamide structure could serve as a flexible linker or scaffold in the synthesis of more complex active pharmaceutical ingredients (APIs).

Conclusion

N1,N1,N6,N6-Tetramethyladipamide is a well-defined chemical compound whose history is intertwined with the development of industrial polyamide chemistry. While its synthesis is straightforward based on fundamental organic reactions, it remains a molecule with minimal presence in academic and patent literature. Its properties suggest potential utility as a specialty solvent, a ligand for metal coordination, or a synthetic building block. This guide provides a foundational understanding of this under-researched compound, offering a scientifically grounded framework for researchers who may consider it for future applications.

References

-

N,N,N',N'-TETRAMETHYLHEXANEDIAMIDE | CAS 3644-93-7. Matrix Fine Chemicals. [Link]

-

CAS NO. 3644-93-7 | N1,N1,N6,N6-Tetramethyladipamide. Arctom. [Link]

-

Adipamide - Wikipedia. Wikipedia. [Link]

-

Nylon 66 - Wikipedia. Wikipedia. [Link]

-

History and development of the nylon 66 industry. iMedia. [Link]

-

N,N,N',N'-Tetramethylmalonamide Complexes Across the Lanthanide Series. OSTI.gov. [Link]

Sources

- 1. 3644-93-7 | N1,N1,N6,N6-Tetramethyladipamide | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 2. N,N,N',N'-TETRAMETHYLHEXANEDIAMIDE | CAS 3644-93-7 [matrix-fine-chemicals.com]

- 3. AB490765 | CAS 3644-93-7 – abcr Gute Chemie [abcr.com]

- 4. 3644-93-7 Cas No. | N1,N1,N6,N6-Tetramethyladipamide | Apollo [store.apolloscientific.co.uk]

- 5. History and development of the nylon 66 industry [paaler.com]

- 6. Nylon 66 - Wikipedia [en.wikipedia.org]

- 7. arctomsci.com [arctomsci.com]

- 8. osti.gov [osti.gov]

Methodological & Application

N1,N1,N6,N6-Tetramethyladipamide: A High-Boiling Aprotic Solvent for Specialized Applications

Introduction: N1,N1,N6,N6-Tetramethyladipamide, identified by its CAS number 3644-93-7, is a high-boiling, polar aprotic solvent.[1][2] Its molecular structure, featuring two tertiary amide groups separated by a flexible four-carbon chain, imparts a unique combination of properties, including a high boiling point, excellent thermal stability, and the ability to solvate a wide range of organic and inorganic compounds. These characteristics position it as a valuable, albeit specialized, solvent for various applications in research, chemical synthesis, and materials science. This document provides a comprehensive overview of its properties, potential applications, and generalized protocols for its use, drawing parallels with well-understood analogous high-boiling amide solvents.

Physicochemical Properties

A thorough understanding of a solvent's physical and chemical properties is paramount for its effective and safe utilization in any application. While extensive experimental data for N1,N1,N6,N6-Tetramethyladipamide is not broadly available in public literature, its key properties can be summarized from supplier technical data.

Table 1: Physicochemical Properties of N1,N1,N6,N6-Tetramethyladipamide

| Property | Value | Reference |

| CAS Number | 3644-93-7 | [1][2] |

| Molecular Formula | C10H20N2O2 | [1] |

| Molecular Weight | 200.28 g/mol | [1][3] |

| Appearance | Not specified in available literature | |

| Boiling Point | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Solubility | Expected to be soluble in a range of organic solvents | |

| Storage | Sealed in a dry environment at room temperature | [1] |

The high molecular weight and the presence of polar amide groups suggest a high boiling point and good thermal stability, which are characteristic of high-boiling amide solvents.

Applications in Research and Industry

While specific, documented applications for N1,N1,N6,N6-Tetramethyladipamide are limited in publicly accessible literature, its structural similarity to other high-boiling amide solvents like N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc) allows for the extrapolation of its potential uses. High-boiling aprotic solvents are indispensable in numerous chemical processes that require elevated temperatures and a non-reactive medium.

Potential Application Areas:

-

Organic Synthesis: Its high boiling point makes it a suitable medium for organic reactions requiring high temperatures, such as nucleophilic substitution reactions (including SNAr), eliminations, and certain types of condensation reactions. The polar aprotic nature of the solvent can effectively solvate cations, thereby enhancing the reactivity of anionic nucleophiles.

-

Polymer Chemistry: High-boiling amide solvents are often used in the synthesis and processing of polymers. N1,N1,N6,N6-Tetramethyladipamide could potentially serve as a solvent for the polymerization of high-performance polymers or as a processing aid for dissolving and casting polymer films.

-

Formulations and Coatings: Due to its expected low volatility, it could be a component in formulations for coatings, inks, and adhesives where slow evaporation and good solvency are required.

-

Extraction and Separation Processes: Its selective solvency for certain compounds could be exploited in liquid-liquid extraction or other separation techniques, particularly at elevated temperatures.

Protocols for General Use as a High-Boiling Solvent